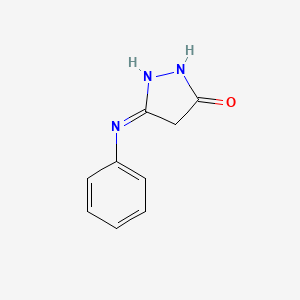

![molecular formula C12H9ClN4O B1489707 1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one CAS No. 1097095-35-6](/img/no-structure.png)

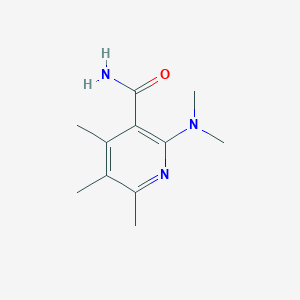

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

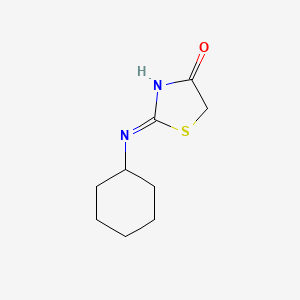

The compound “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involves different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives include the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, into pyrido[2,3-d]pyrimidin-5-one derivatives .Aplicaciones Científicas De Investigación

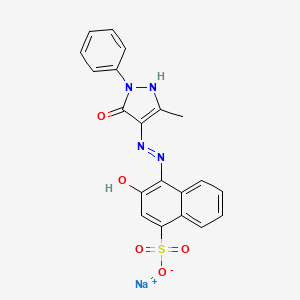

Antimicrobial and Anticancer Agents

This compound, along with its derivatives, has shown promise as a potential antimicrobial and anticancer agent. A study highlighted the synthesis of novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine derivatives demonstrating higher anticancer activity than doxorubicin, a reference drug, and good to excellent antimicrobial activity. These findings suggest a potential for these compounds in developing new therapeutic agents in the fight against cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

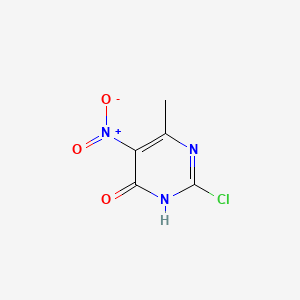

Herbicidal Activity

Derivatives of the compound have also shown herbicidal activity. A study involving pyrazolo[3,4-d]pyrimidine-4-one derivatives demonstrated good inhibition activities against the root growth of Brassica napus (rape) and Echinochloa crusgalli (barnyard grass) at a specific dosage, indicating potential use in agricultural applications (Luo, Zhao, Zheng, & Wang, 2017).

Anticancer and Anti-5-lipoxygenase Agents

Another study synthesized a novel series of pyrazolopyrimidines derivatives, which were evaluated for their cytotoxic (against HCT-116 and MCF-7 cell lines) and 5-lipoxygenase inhibition activities. This suggests their potential dual application in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Antitumor Evaluation

Furthermore, a study focused on designing and synthesizing new pyrazolo[3,4-d]pyrimidine derivatives, evaluated these compounds for antitumor activity on various cell lines. One derivative, in particular, showed significant efficacy, highlighting the potential for further development as anticancer agents (Kandeel, Mohamed, Abd El Hamid, & Negmeldin, 2012).

Direcciones Futuras

The future directions for research on pyrazolo[3,4-d]pyrimidine derivatives, including “1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one”, involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes the design of new selective, effective, and safe anticancer agents .

Propiedades

Número CAS |

1097095-35-6 |

|---|---|

Nombre del producto |

1-(3-Chlorophenyl)-6-methyl-5H-pyrazolo[3,4-D]pyrimidin-4-one |

Fórmula molecular |

C12H9ClN4O |

Peso molecular |

260.68 g/mol |

Nombre IUPAC |

1-(3-chlorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C12H9ClN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,15,16,18) |

Clave InChI |

FGNFLLALMJCHAE-UHFFFAOYSA-N |

SMILES |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |

SMILES canónico |

CC1=NC2=C(C=NN2C3=CC(=CC=C3)Cl)C(=O)N1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

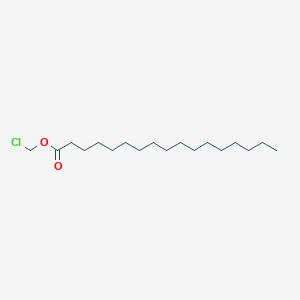

![{2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B1489638.png)

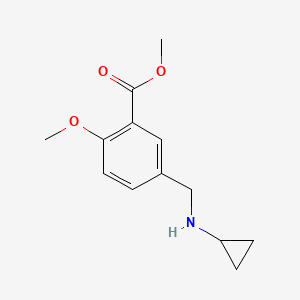

![1-(2-Chlorobenzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1489644.png)

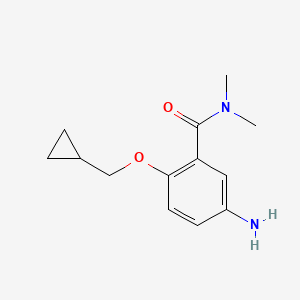

![2-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-benzonitrile](/img/structure/B1489646.png)